molecular formula C17H16ClN3OS B11491705 N-(2-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide

N-(2-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B11491705
M. Wt: 345.8 g/mol
InChI Key: RAJILQRREKZAST-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorobenzyl group, a cyano group, and a dimethylpyridinyl group attached to a sulfanyl acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide typically involves a multi-step process:

    Formation of the 2-chlorobenzyl intermediate: This step involves the chlorination of benzyl chloride to obtain 2-chlorobenzyl chloride.

    Synthesis of the pyridinyl intermediate: The 3-cyano-4,6-dimethylpyridine is synthesized through a series of reactions starting from 2,6-dimethylpyridine, involving nitration, reduction, and cyanation.

    Coupling reaction: The final step involves the coupling of the 2-chlorobenzyl chloride with the pyridinyl intermediate in the presence of a base, such as sodium hydride, to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It may be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide analogs: Compounds with similar structures but different substituents on the benzyl or pyridinyl groups.

    Other acetamides: Compounds with different aromatic or heterocyclic groups attached to the acetamide backbone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H16ClN3OS/c1-11-7-12(2)21-17(14(11)8-19)23-10-16(22)20-9-13-5-3-4-6-15(13)18/h3-7H,9-10H2,1-2H3,(H,20,22)

InChI Key

RAJILQRREKZAST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NCC2=CC=CC=C2Cl)C

Origin of Product

United States

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